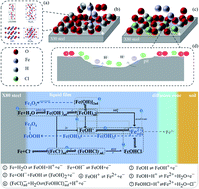Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
RSC Advances Pub Date: 2021-12-20 DOI: 10.1039/D1RA08249C
Abstract
In this study, X80 pipeline steel was embedded in silty soil with different salinities and subjected to corrosion at a constant temperature for 24 h before electrochemical testing. The effect of soil medium, temperature, and salt content on the kinetics of corrosion behavior of X80 steel was analyzed. Furthermore, the compositions and structures of the corrosion products were analyzed by X-ray photoelectron spectroscopy and scanning electron microscopy. Based on the results, the anodic dissolution reaction mechanism of X80 steel in silty soil was determined, the differences in the corrosion process caused by different soil systems were comprehensively contrasted, and the impact of the migration process of heterogeneous silty soil on corrosion behavior under different conditions was systematically explored. Comparative analysis revealed that chloride ions possess strong adsorption ability at temperatures above freezing point and that more oxidized substances are present in the deposited layer on the surface of corroded steel, which facilitates the occurrence of corrosion under deposition. At temperatures below freezing point, the sulfate ions present in the pore solution contribute to crystallization-induced expansion and lead to swelling and deformation of the soil, rendering the X80 steel more prone to corrosion in sulfate corrosion environments.


Recommended Literature
- [1] Complex behaviour of vacancy point-defects in SrRuO3 thin films
- [2] Back cover
- [3] Modification of block copolymer vesicles: what will happen when AB diblock copolymer is block-extended to an ABC triblock terpolymer?†
- [4] Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis†
- [5] Interactions between 2,4-bis-pteridine-1,5-benzodiazepine and group 12 dihalides: synthesis, spectral and XRD structural studies and theoretical calculations†
- [6] Synthesis and analysis of combinatorial libraries performed in an automated micro reactor system
- [7] Reaction site exchange in hierarchical bimetallic Mn/Ni catalysts triggered by the electron pump effect to boost urea electrocatalytic oxidation†
- [8] Photo-induced helix–helix transition of a polystyrene derivative†
- [9] Poly(3-hexylthiophene)–graphene composite-based aligned nanofibers for high-performance field effect transistors†
- [10] Gas-template directed in situ synthesis of highly nitrogen-doped carbon nanotubes with superior sulfur compatibility and enhanced functionalities†

Journal Name:RSC Advances
Research Products
-
2-(2-Hydroxypropoxy)-1-propanol
CAS no.: 106-62-7
-
CAS no.: 2688-84-8
-
CAS no.: 513-78-0
-
CAS no.: 3564-18-9
-
2-Bromo-4'-hydroxyacetophenone
CAS no.: 2491-38-5
-
CAS no.: 2529-45-5
-
CAS no.: 2655-84-7
-
CAS no.: 499-55-8









